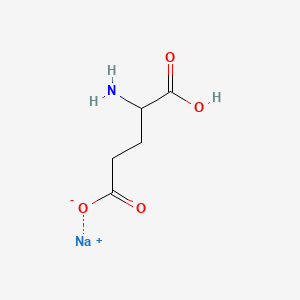

dl-Monosodium glutamate

概要

説明

dl-Monosodium glutamate is the sodium salt of glutamic acid, an amino acid that is naturally present in many foods such as tomatoes, cheese, and seaweed. . This compound is commonly found in various processed foods, including soups, broths, and snacks.

準備方法

Synthetic Routes and Reaction Conditions: dl-Monosodium glutamate can be synthesized through the fermentation of plant-based ingredients such as sugar cane, sugar beets, cassava, or corn. The fermentation process involves the use of specific microbes that convert these feedstocks into glutamic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose extracted from plant sources.

Extraction and Purification: The glutamic acid produced is extracted and purified.

Neutralization: The purified glutamic acid is neutralized with sodium hydroxide to produce this compound

化学反応の分析

Thermal Decomposition

When heated above 232°C, MSG undergoes decomposition, releasing toxic gases:

Products : Nitrogen oxides (NOₓ), sodium oxides (NaₓOᵧ), and carbon dioxide .

Aqueous Dissociation and pH-Dependent Behavior

In water, MSG dissociates into sodium cations (Na⁺) and glutamate anions (C₅H₈NO₄⁻). The glutamate ion exhibits zwitterionic behavior:

-

pH Range : 6.7–7.2 in solution, influenced by protonation/deprotonation of carboxyl and amine groups .

Maillard Reaction

MSG participates in the Maillard reaction when heated with reducing sugars (e.g., glucose), contributing to browning and flavor development:

This reaction is critical in food processing but does not alter MSG’s primary structure .

Biochemical Interactions and Metabolic Pathways

MSG’s glutamate moiety integrates into key metabolic processes:

Glutamate Metabolism

-

Oxidative Deamination : Catalyzed by glutamate dehydrogenase, producing α-ketoglutarate for the citric acid cycle .

-

Transamination : Forms aspartate or alanine, linking nitrogen metabolism with energy production .

Detoxification and Ammonia Scavenging

Glutamate combines with ammonia to synthesize glutamine via glutamine synthetase, mitigating ammonia toxicity :

Neurotransmitter Activity

-

Binds NMDA receptors, modulating synaptic plasticity and excitatory signaling .

-

Overstimulation may lead to oxidative stress via reactive oxygen species (ROS) overproduction .

Oxidative Stress Mechanisms

Chronic MSG exposure correlates with ROS generation and lipid peroxidation in hepatic and neural tissues:

Stability and Reactivity Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 232°C | Decomposition begins |

| Solubility in Water | 740 g/L | 20°C, pH 6.7–7.2 |

| Thermal Stability | Stable up to 232°C; decomposes exothermically beyond | Dry air |

Key Research Findings

科学的研究の応用

Flavor Enhancement in Food Industry

MSG is primarily recognized for its role as a flavor enhancer. It interacts with specific taste receptors (T1R1/T1R3) to amplify the umami flavor in foods. This property makes it a popular additive in various processed foods, snacks, soups, and fast foods.

Table 1: Common Applications of MSG in Food Products

| Food Category | Application |

|---|---|

| Snacks | Flavor enhancement |

| Soups | Umami taste modulation |

| Processed meats | Preservation and flavoring |

| Canned vegetables | Taste improvement |

| Fast food | Increased palatability |

Health Implications and Safety Concerns

The safety of MSG has been a topic of debate, with studies indicating both potential benefits and risks. Regulatory bodies like JECFA have deemed MSG safe when consumed within established guidelines.

Positive Effects

- Cognitive Function : A study involving dementia patients showed that MSG consumption could improve cognitive function and dietary intake when compared to a control group .

- Nutritional Benefits : MSG can enhance the palatability of low-sodium diets, potentially aiding in dietary compliance among populations needing reduced sodium intake .

Negative Effects

- Neurotoxicity : Preclinical studies have associated high doses of MSG with neurotoxic effects, particularly in neonatal animals . There are concerns regarding potential damage to the hypothalamus and other brain regions.

- Metabolic Disorders : Research has linked MSG to obesity and metabolic syndrome through mechanisms involving leptin resistance and oxidative stress .

Case Studies

Several case studies have highlighted the diverse effects of MSG on health:

Cognitive Function Study

A placebo-controlled trial assessed the impact of MSG on 159 dementia patients over 12 weeks. Results indicated significant improvements in cognitive scores among those consuming MSG compared to controls .

Animal Studies on Toxicity

In animal models, administration of MSG has shown dose-dependent effects on cellular viability and apoptosis in immune cells, suggesting potential implications for immune function and overall health .

作用機序

dl-Monosodium glutamate exerts its effects primarily through its interaction with glutamate receptors in the body. These receptors are involved in neurotransmission, particularly in the central nervous system. When ingested, this compound dissociates into glutamate and sodium ions. The glutamate then binds to specific receptors, such as ionotropic and metabotropic glutamate receptors, leading to various physiological responses .

類似化合物との比較

L-Glutamic Acid: The naturally occurring form of glutamic acid found in proteins.

Disodium Inosinate and Disodium Guanylate: Other flavor enhancers that are often used in combination with dl-Monosodium glutamate to enhance umami taste.

Uniqueness: this compound is unique in its ability to provide a pure umami taste, which is distinct from the other basic tastes (sweet, sour, salty, and bitter). Its effectiveness as a flavor enhancer and its widespread use in the food industry set it apart from other similar compounds .

特性

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGRPEQSMWQKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32221-81-1 | |

| Record name | Glutamic acid, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。